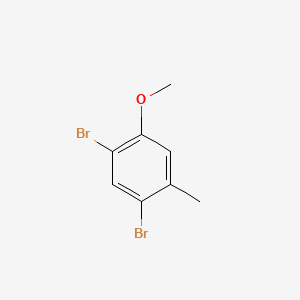

2,4-Dibromo-5-methoxytoluene

Descripción

Contextual Significance of Dibrominated Anisoles and Toluenes in Synthetic Chemistry

Dibrominated anisoles and toluenes represent a crucial class of building blocks in organic synthesis. The presence of two bromine atoms offers multiple reaction sites for the introduction of various functional groups through reactions such as nucleophilic substitutions and cross-coupling reactions. The bromine atoms' polarizability enhances the rate of electrophilic substitution compared to other halogens like fluorine, rendering these compounds highly reactive in aryl coupling reactions.

The strategic placement of the methoxy (B1213986) group further influences the reactivity and selectivity of these compounds. Methoxy and benzyloxy groups can enhance thermal stability. This combination of reactivity and stability makes dibrominated anisoles and toluenes valuable precursors for constructing complex molecular architectures found in many biologically active compounds and functional materials.

Overview of Established Research Domains Concerning 2,4-Dibromo-5-methoxytoluene

Research has firmly established this compound as a valuable intermediate in several areas of chemical synthesis. A primary application is in the synthesis of more complex organic molecules where it serves as a starting material. For instance, it has been utilized in the multi-step synthesis of (±)-laurinterol and its related compounds. globalauthorid.com

The typical synthesis of this compound involves the bromination of 5-methoxytoluene using bromine in the presence of a catalyst like iron or iron(III) bromide. The resulting compound can then undergo various transformations. The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions, or they can be reduced. Additionally, the methoxy group can be oxidized to form aldehydes or carboxylic acids.

One notable application is in the synthesis of 3,4,5-Trimethoxytoluene (TMT), an intermediate for the cardiovascular agent Coenzyme-Q10. lookchem.com In this process, this compound is first synthesized and then undergoes methoxylation. lookchem.comresearchgate.net

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈Br₂O |

| Molecular Weight | 279.959 g/mol |

| Appearance | White or off-white crystalline solid |

| Solubility | Low solubility in water, soluble in organic solvents |

| CAS Number | 5456-94-0 |

Data sourced from multiple references. ontosight.ailookchem.comsynquestlabs.comcymitquimica.com

Identification of Emerging Research Avenues and Challenges for this compound

While well-established in certain synthetic pathways, new research avenues for this compound are continually being explored. Its potential use in the development of novel bioactive compounds is an area of active investigation. The unique substitution pattern of the molecule allows for the generation of diverse molecular scaffolds, which can be screened for various biological activities.

A significant challenge in the utilization of this compound and other halogenated compounds lies in developing more environmentally benign synthetic methods. Traditional bromination methods often involve harsh reagents and can generate significant waste. Research into greener alternatives, such as oxidative bromination techniques, is ongoing. researchgate.net

Furthermore, exploring the regioselectivity of reactions involving this compound remains a key research focus. The interplay between the directing effects of the methyl, methoxy, and bromo substituents presents both opportunities and challenges for chemists seeking to achieve specific substitution patterns. Understanding and controlling these effects will be crucial for unlocking the full synthetic potential of this versatile molecule.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,5-dibromo-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLNHQVKSMDSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202984 | |

| Record name | 2,4-Dibromo-5-methoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5456-94-0 | |

| Record name | 2,4-Dibromo-5-methoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005456940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5456-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dibromo-5-methoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5456-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dibromo 5 Methoxytoluene and Its Advanced Derivatives

Electrophilic Aromatic Substitution for the Synthesis of 2,4-Dibromo-5-methoxytoluene

The primary route for synthesizing this compound is through electrophilic aromatic substitution on the precursor, 5-methoxytoluene. This reaction involves the substitution of hydrogen atoms on the aromatic ring with bromine atoms.

The direct bromination of 5-methoxytoluene using molecular bromine (Br₂) is a common method for synthesizing this compound. This reaction is typically carried out in a suitable solvent, and while it can proceed without a catalyst due to the activated nature of the anisole (B1667542) ring, a catalyst is often employed to enhance the reaction rate and selectivity. echemi.com The reaction conditions, such as temperature, are controlled to ensure the desired dibrominated product is formed selectively.

A general representation of the direct bromination reaction is as follows:

C₈H₁₀O + 2Br₂ → C₈H₈Br₂O + 2HBr

In a typical procedure, 5-methoxytoluene is treated with at least two equivalents of molecular bromine. The reaction can be performed in various solvents, including acetic acid or carbon tetrachloride.

The substitution pattern of this compound is a direct result of the directing effects of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the aromatic ring. Both of these groups are classified as activating groups in electrophilic aromatic substitution, meaning they increase the rate of reaction compared to benzene (B151609). minia.edu.egmasterorganicchemistry.com They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. minia.edu.egwizeprep.com

In 5-methoxytoluene, the methoxy group is at position 1, and the methyl group is at position 3. The methoxy group, being a stronger activating group than the methyl group, exerts a more dominant directing effect. wizeprep.com It strongly activates the ortho positions (2 and 6) and the para position (4). The methyl group activates its ortho positions (2 and 4) and its para position (6).

The confluence of these directing effects leads to a high electron density at positions 2, 4, and 6, making them the most favorable sites for electrophilic attack. The initial bromination is highly likely to occur at either the 2 or 4 position, which are ortho and para to the powerful methoxy director. A second bromination then occurs at the remaining activated position, resulting in the 2,4-dibromo product. The formation of the 2,6-dibromo isomer is also possible but is generally less favored due to steric hindrance between the two bromine atoms and the adjacent methyl group.

The methoxy group's ability to donate a lone pair of electrons from its oxygen atom into the benzene ring via resonance is the primary reason for its strong activating and directing properties. libretexts.orgorganicchemistrytutor.com This donation of electron density stabilizes the carbocation intermediate (the sigma complex) formed during the substitution at the ortho and para positions. organicchemistrytutor.com

To improve the efficiency and selectivity of bromination reactions, various catalytic systems have been developed. These catalysts function by increasing the electrophilicity of the bromine molecule, thereby accelerating the reaction.

Lewis acids are commonly used as catalysts in electrophilic aromatic halogenation. wku.edu For the bromination of aromatic compounds, Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are often employed. minia.edu.eg The catalyst works by complexing with a bromine molecule, which polarizes the Br-Br bond and creates a more potent electrophile. minia.edu.eg This "super-electrophile" is then more readily attacked by the electron-rich aromatic ring.

The general mechanism for Lewis acid-catalyzed bromination is as follows:

Activation of Bromine: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Electrophilic Attack: C₈H₁₀O + Br⁺[FeBr₄]⁻ → [C₈H₁₀OBr]⁺ + [FeBr₄]⁻

Deprotonation: [C₈H₁₀OBr]⁺ + [FeBr₄]⁻ → C₈H₉BrO + HBr + FeBr₃

The Lewis acid is regenerated in the final step, allowing it to participate in further catalytic cycles. While highly activated rings like anisole can be brominated without a Lewis acid, their use can lead to faster reactions and potentially higher yields, especially when multiple brominations are desired. echemi.compearson.comniscpr.res.in

| Lewis Acid Catalyst | Typical Substrates | Key Advantages |

|---|---|---|

| FeBr₃ | Benzene and its derivatives, including anisoles | Common and effective for a wide range of aromatic brominations. minia.edu.eg |

| AlCl₃ | Aromatic hydrocarbons | Strong Lewis acid, useful for less reactive substrates. |

| I₂ | Anisoles and other activated rings | Can act as a mild catalyst for bromination. |

Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as promising catalysts for electrophilic aromatic bromination. researchgate.netresearchgate.net Their well-defined pore structures can impart shape selectivity to the reaction, favoring the formation of specific isomers. researchgate.net For instance, in the bromination of toluene (B28343), zeolites have been shown to enhance the formation of the para isomer. researchgate.net

Zeolites can catalyze bromination through several mechanisms. The acidic sites within the zeolite framework can activate the bromine molecule, similar to Lewis acids. Additionally, the confined environment of the zeolite pores can influence the orientation of the reactants and transition states, leading to enhanced regioselectivity. researchgate.net The use of zeolites also offers practical advantages, such as ease of separation from the reaction mixture and the potential for regeneration and reuse, contributing to greener chemical processes. rsc.orgelsevierpure.com Research has demonstrated that zeolites can effectively catalyze the bromination of various aromatic compounds, including those with activating groups, often with high yield and selectivity. researchgate.netresearchgate.net

In recent years, organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction in synthetic chemistry. Several organocatalytic systems have been developed for electrophilic bromination. These catalysts operate through various activation modes, often involving the formation of a more reactive halogenating species.

For example, N-oxides have been investigated as nucleophilic catalysts for electrophilic aromatic bromination with molecular bromine. bath.ac.uk It is proposed that the N-oxide forms a reactive complex with bromine, which then acts as the active brominating agent. bath.ac.uk Other organocatalytic systems may employ thioureas or other hydrogen-bond donors to activate the halogenating agent. nih.gov Peptide-based organocatalysts have also been developed for enantioselective bromination reactions, highlighting the versatility of this approach. mdpi.com The development of organocatalytic bromination methods offers a metal-free alternative to traditional Lewis acid catalysis, often with high efficiency and selectivity under mild reaction conditions. nih.gov

Catalytic Systems in Electrophilic Bromination

Advanced Synthetic Strategies Utilizing this compound as a Key Intermediate

This compound serves as a versatile building block in organic synthesis, providing a scaffold for the construction of more complex molecular architectures. Its utility stems from the presence of two bromine atoms and a methoxy group on the toluene framework, which offer multiple sites for functionalization.

Multi-Step Sequences in the Total Synthesis of Complex Natural Products

The strategic placement of functional groups in this compound makes it a valuable starting material in the total synthesis of natural products. A notable example is its application in the formal total synthesis of (±)-laurinterol and related sesquiterpenes. publish.csiro.au An eight-step sequence starting from this compound leads to the formation of (±)-debromolaurinterol acetate. publish.csiro.au This synthesis is significant because previous interconversions of these sesquiterpenes had already been established, making this a formal total synthesis of the racemates of laurinterol, debromolaurinterol, aplysin, and debromo-aplysin. publish.csiro.au The initial steps in this synthetic route capitalize on the reactivity of the functional groups present in this compound to construct the core structure of the target natural products.

Transformations Involving Aromatic Halides Derived from this compound

The two bromine atoms on the aromatic ring of this compound are key to its role as a synthetic intermediate. These halogen atoms can be replaced or can participate in coupling reactions to introduce new functional groups and build molecular complexity.

The bromine atoms on the aromatic ring of this compound can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAAr) reactions. In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group, in this case, a bromide ion. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The rate of nucleophilic aromatic substitution is significantly influenced by the electronic nature of the substituents on the aromatic ring. libretexts.orgmasterorganicchemistry.com Electron-withdrawing groups positioned ortho or para to the leaving group can accelerate the reaction by stabilizing the anionic intermediate. libretexts.orgmasterorganicchemistry.com In this compound, the electron-donating methoxy group and the electron-withdrawing bromine atoms will both influence the reactivity of the ring towards nucleophilic attack.

| Reaction Type | Description | Key Factors |

| Nucleophilic Aromatic Substitution | Replacement of an aromatic substituent (e.g., bromine) by a nucleophile. | Presence of electron-withdrawing groups, nature of the leaving group, and strength of the nucleophile. |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations. researchgate.netrsc.orgiitk.ac.in The bromine atoms in this compound serve as effective handles for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.net These reactions typically involve the in-situ generation of a Pd(0) active catalyst that undergoes oxidative addition with the aryl halide. rsc.org

In a typical Suzuki-Miyaura coupling, an aryl halide reacts with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.net Similarly, the Heck reaction couples an aryl halide with an alkene, and the Sonogashira reaction couples an aryl halide with a terminal alkyne. researchgate.net The ability to selectively react one of the two bromine atoms in this compound allows for a stepwise introduction of different substituents, further enhancing its synthetic utility.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal Alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

| Kumada | Grignard Reagent | C-C |

Retrosynthetic Analysis for the Efficient Preparation of this compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. ub.edu For this compound, the retrosynthetic analysis begins by identifying the key bond disconnections in the target molecule.

The most logical disconnections are the carbon-bromine bonds. This leads to the precursor 5-methoxytoluene and a source of electrophilic bromine. This retrosynthetic step corresponds to an electrophilic aromatic substitution reaction in the forward synthesis.

The synthesis of this compound is typically achieved through the bromination of 5-methoxytoluene. ontosight.ai This reaction is an electrophilic aromatic substitution where the methoxy group and the methyl group on the benzene ring direct the incoming bromine atoms to the ortho and para positions. The methoxy group is a strong activating group and directs ortho and para, while the methyl group is a weaker activating group with the same directing effect. The positions of the bromine atoms at C2 and C4 are consistent with the directing effects of the methoxy group at C1 and the methyl group at C5 (numbering for the precursor 5-methoxytoluene). The reaction is often carried out using bromine (Br₂) in the presence of a catalyst like iron (Fe) or iron(III) bromide (FeBr₃).

| Target Molecule | Retrosynthetic Disconnection | Precursor | Forward Reaction |

| This compound | C-Br bonds | 5-Methoxytoluene | Electrophilic Bromination |

Reaction Pathways and Mechanistic Investigations of 2,4 Dibromo 5 Methoxytoluene

Reactivity of the Methoxyl Group in 2,4-Dibromo-5-methoxytoluene

The methoxy (B1213986) group (-OCH3) in this compound plays a significant role in its chemical behavior. It is an electron-donating group, which influences the molecule's reactivity in various transformations.

Cleavage Reactions of the Aryl Ether Linkage

The cleavage of the aryl ether C-O bond is a critical reaction for the utilization of aromatic compounds. While specific studies on this compound are not extensively detailed in the provided results, general principles of aryl ether cleavage can be applied. These reactions typically involve breaking the bond between the aromatic ring and the oxygen atom of the methoxy group.

Catalytic systems are often employed to facilitate this process. For instance, bimetallic nanocatalysts, such as Rh-Ni and Ru-Ni, have been shown to efficiently cleave aryl ether C-O linkages under hydrogen pressure in water. core.ac.uk The efficiency of these catalysts can depend on the specific composition of the metals and the nature of the aryl ether linkage. core.ac.uk Another approach involves the use of a Co–Zn/H-beta catalyst, which has been studied for the cleavage of aryl-ether bonds in lignin (B12514952) model compounds. nih.gov

In the context of biochemical transformations, O-demethylases, such as the cocorrinoid-dependent enzyme from Blautia sp. MRG-PMF1, can cleave the C-O bond of aromatic methoxy groups. nih.gov

Mechanistic Aspects of Methoxyl Group Transformations

The mechanism of aryl ether cleavage can vary depending on the reaction conditions and the catalytic system employed. One common pathway is hydrogenolysis, where the C-O bond is broken by the addition of hydrogen. core.ac.uk

In biochemical systems, the cleavage of the C-O bond in aryl methyl ethers by cocorrinoid-dependent O-demethylases is proposed to occur via a nucleophilic substitution (SN2) mechanism. nih.gov In this mechanism, a nucleophile attacks the methyl carbon of the methoxy group, leading to the cleavage of the C-O bond. nih.gov

For some catalytic systems, the presence of both Lewis acids and hydrogenation metals can lead to complex reaction pathways. nih.gov The Lewis acid component can activate the ether linkage, making it more susceptible to cleavage by the hydrogenation metal. nih.gov

Reactivity of Aromatic Bromine Substituents in this compound

The two bromine atoms on the aromatic ring of this compound are key to its synthetic utility, providing sites for further functionalization. ontosight.ai

Substitution Reactions at Brominated Positions

The bromine atoms on the aromatic ring can be replaced by other functional groups through various substitution reactions. These reactions are fundamental in organic synthesis for building more complex molecular architectures. ontosight.ai

One of the most powerful methods for forming new carbon-carbon or carbon-heteroatom bonds at these positions is through palladium-catalyzed cross-coupling reactions. While not explicitly detailed for this compound in the search results, brominated aromatic compounds are common substrates for reactions like the Suzuki, Heck, and Sonogashira couplings.

Another potential transformation is nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. gla.ac.uk The feasibility of this reaction is influenced by the electronic nature of the aromatic ring and the reaction conditions.

Interconversion Mechanisms Including Bromination and Debromination

The synthesis of this compound itself involves the bromination of a precursor, 5-methoxytoluene. ontosight.ai This reaction is a type of electrophilic aromatic substitution, where an electrophilic bromine species attacks the electron-rich aromatic ring. minia.edu.eg The methoxy and methyl groups of 5-methoxytoluene direct the incoming bromine atoms to the ortho and para positions.

The process of bromination can be achieved using various brominating agents, such as molecular bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃), or N-bromosuccinimide (NBS). minia.edu.egacs.org The choice of reagent and reaction conditions can influence the selectivity and yield of the reaction. gla.ac.uk For instance, the use of bulky brominating reagents can lead to higher selectivity for less sterically hindered positions. gla.ac.uk

Debromination, the removal of a bromine atom, can also occur under certain conditions. For example, electrolytic dehalogenation has been used to remove bromine atoms from dibrominated compounds. thieme-connect.de

Role as a Substrate in Biochemical Transformations

Halogenated organic compounds, including those with bromine, can serve as substrates for various enzymes. Halogenating enzymes, such as haloperoxidases, are found in nature and are responsible for the biosynthesis of halogenated secondary metabolites. researchgate.net These enzymes can introduce halogen atoms into organic molecules using a halide ion and an oxidant like hydrogen peroxide. researchgate.net

While specific studies on the biochemical transformation of this compound are limited in the provided results, related compounds offer insights. For example, the O-demethylase from Blautia sp. MRG-PMF1 was shown to metabolize 4,5-dibromoveratrole to the corresponding catechol without cleaving the carbon-halogen bond, indicating that some enzymes can act on other parts of the molecule while leaving the bromine substituents intact. nih.gov

The cleavage of the β-O-4 aryl ether linkage, a common bond in lignin, is a key step in its enzymatic degradation. rsc.orgosti.gov This suggests that enzymes involved in lignin degradation could potentially act on aryl ether compounds like this compound, although the presence of two bromine atoms might influence the enzyme's activity.

Data Tables

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Reagents/Conditions |

| Methoxyl Group | Aryl Ether Cleavage | Rh-Ni or Ru-Ni nanocatalysts with H₂ core.ac.uk |

| Co–Zn/H-beta catalyst nih.gov | ||

| O-demethylase enzymes nih.gov | ||

| Aromatic Bromine | Substitution | Palladium catalysts for cross-coupling |

| Nucleophiles for nucleophilic aromatic substitution gla.ac.uk | ||

| Debromination | Electrolytic methods thieme-connect.de | |

| Aromatic Ring | Bromination | Br₂/FeBr₃, N-Bromosuccinimide (NBS) minia.edu.egacs.org |

Spectroscopic and Structural Elucidation Methodologies for 2,4 Dibromo 5 Methoxytoluene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms can be deduced.

In the ¹H NMR spectrum of 2,4-Dibromo-5-methoxytoluene, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The electron-donating methoxy group and the electron-withdrawing bromine atoms significantly influence the chemical shifts of the aromatic protons.

The expected proton environments and their predicted chemical shifts are as follows:

Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at the C6 position, flanked by a methyl group and a bromine atom, would likely appear in the range of 7.0-7.5 ppm. The proton at the C3 position, situated between a bromine atom and a methoxy group, is also expected in a similar aromatic region.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are expected to produce a sharp singlet. Due to the shielding effect of the adjacent oxygen atom, this signal would typically appear in the range of 3.8-4.0 ppm.

Methyl Protons (-CH₃): The three protons of the toluene (B28343) methyl group are also equivalent and will give rise to a singlet. This signal is expected to be in the upfield region of the spectrum, typically around 2.2-2.5 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (C6-H) | 7.0 - 7.5 | Singlet | 1H |

| Aromatic-H (C3-H) | 7.0 - 7.5 | Singlet | 1H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | 3H |

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its aromatic, ether, and alkyl functionalities.

Key expected vibrational modes for this compound include:

C-H Stretching (Aromatic): Absorption bands for the stretching vibrations of the C-H bonds on the aromatic ring are expected to appear just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The C-H stretching vibrations of the methyl and methoxy groups are anticipated in the region of 2850-3000 cm⁻¹.

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds within the aromatic ring typically gives rise to one or more sharp peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching (Ether): The characteristic stretching vibration of the aryl-alkyl ether linkage (Ar-O-CH₃) is expected to produce a strong absorption band in the range of 1200-1275 cm⁻¹ (asymmetric stretching) and a weaker band around 1000-1075 cm⁻¹ (symmetric stretching).

C-Br Stretching: The carbon-bromine stretching vibrations occur at lower frequencies, typically in the fingerprint region between 500 and 700 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O Stretch | 1200 - 1275 | Strong |

| Symmetric C-O Stretch | 1000 - 1075 | Medium |

| C-Br Stretch | 500 - 700 | Medium to Strong |

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Currently, there is no published crystal structure for this compound in crystallographic databases. If a suitable single crystal were to be grown, X-ray diffraction analysis would yield detailed structural parameters. This data would include the crystal system, space group, and unit cell dimensions. For a related compound, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, the crystal structure has been determined, revealing a planar arrangement of the benzene (B151609) ring and specific intermolecular interactions. rsc.org A similar analysis for this compound would be invaluable for understanding its solid-state conformation and intermolecular forces.

Interactive Data Table: Hypothetical X-ray Crystallographic Data for this compound (Illustrative)

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 15.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1211.4 |

| Z | 4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental crystal structure has been reported.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₈H₈Br₂O), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in a triplet of peaks for the molecular ion at m/z values corresponding to the presence of two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, with relative intensities of approximately 1:2:1.

Predicted m/z values for various adducts of this compound have been calculated. chemicalbook.com The fragmentation of the molecular ion in an electron ionization (EI) mass spectrum would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to form a stable cation, or the cleavage of the C-Br bonds. The mass spectrum of the isomeric compound 2,6-Dibromo-4-methoxytoluene shows a prominent molecular ion peak and significant fragmentation, which can serve as a model for the expected fragmentation of this compound. nist.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound chemicalbook.com

| Ion/Fragment | Predicted m/z |

| [M]⁺ | 277.8937 |

| [M+H]⁺ | 278.9015 |

| [M+Na]⁺ | 300.8834 |

Computational Chemistry Studies on this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of publicly available scientific literature and academic databases, no specific computational chemistry studies have been found for the compound This compound . Consequently, it is not possible to provide an article detailing the application of computational methods such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, Frontier Molecular Orbital (FMO) theory, conformational analysis, or reaction mechanism predictions for this specific molecule.

The requested article outline requires detailed research findings for each of the following sections:

Computational Chemistry Applications in the Study of 2,4 Dibromo 5 Methoxytoluene

Prediction of Reaction Mechanisms and Transition State Characterization

Researchers utilize computational chemistry to gain insights into molecular structure, reactivity, and properties. These investigations are highly specific to the molecule being studied. Without dedicated research on 2,4-Dibromo-5-methoxytoluene, any discussion of its electronic structure, conformational preferences, or reaction mechanisms would be purely speculative.

Therefore, the content required to fulfill the request as outlined is not available.

Potential Applications and Derivatives of 2,4 Dibromo 5 Methoxytoluene in Specialized Chemical Fields

Role as a Synthetic Precursor for Bioactive Compounds

The structural framework of 2,4-Dibromo-5-methoxytoluene is a recurring motif in various biologically active compounds. The bromine atoms can be readily converted into other functional groups or used as handles for cross-coupling reactions, making it a versatile starting material for the synthesis of diverse molecular architectures.

While direct evidence for the use of this compound in the synthesis of current pharmaceuticals is limited, its potential as a precursor is significant. The dibrominated and methoxylated toluene (B28343) core is a key feature in a variety of compounds investigated for medicinal applications. For instance, a related isomer, 2-bromo-5-methoxytoluene, serves as a starting material for the synthesis of novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. These compounds have been shown to exhibit promising analgesic, antifungal, antibacterial, and in some cases, antiproliferative activities. This suggests that this compound could similarly be employed to generate a library of analogous compounds with potentially enhanced or novel biological activities.

Furthermore, the synthesis of Drimiopsin A, a bioactive natural product, involves an intermediate, 2,4-dihydroxy-1,3-dimethoxy-5-methylbenzene, which is synthesized from a precursor, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. This highlights the utility of dibromo-methoxy-toluene scaffolds in the total synthesis of complex, biologically relevant molecules.

Table 1: Potential Pharmaceutical Analogs Derivable from this compound

| Starting Material | Potential Reaction | Target Compound Class | Potential Therapeutic Area |

| This compound | Suzuki Coupling | Biaryl compounds | Anti-inflammatory, Antiviral |

| This compound | Buchwald-Hartwig Amination | Aryl amines | Kinase inhibitors, CNS agents |

| This compound | Sonogashira Coupling | Aryl alkynes | Anticancer, Antiviral |

| This compound | Nucleophilic Aromatic Substitution | Aryl ethers/thioethers | Various |

This table presents hypothetical applications based on the known reactivity of the functional groups present in this compound and the therapeutic relevance of the resulting compound classes.

The core structure can be modified to produce analogs of known agrochemicals. For example, the synthesis of certain pesticides involves the coupling of halogenated aromatic rings with other heterocyclic or aromatic moieties. The two bromine atoms on this compound offer the potential for sequential and regioselective functionalization, allowing for the creation of a diverse range of potential agrochemical candidates.

Utility in Advanced Organic Synthesis as a Building Block for Functional Molecules

The reactivity of the carbon-bromine bonds in this compound makes it a versatile building block in advanced organic synthesis. These bonds can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures.

Organometallic cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl bromides are excellent substrates for these transformations. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide array of substituents at the 2- and 4-positions of the toluene ring. This allows for the synthesis of functional molecules with tailored electronic and steric properties.

The differential reactivity of the two bromine atoms, influenced by the electronic effects of the methoxy (B1213986) and methyl groups, could potentially be exploited for selective, stepwise functionalization. This would provide a route to unsymmetrically substituted toluene derivatives, which are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals.

Table 2: Key Cross-Coupling Reactions Utilizing Aryl Bromides

| Reaction Name | Coupling Partners | Catalyst | Resulting Bond |

| Suzuki-Miyaura | Organoboron compound | Palladium | C-C |

| Heck | Alkene | Palladium | C-C |

| Sonogashira | Terminal alkyne | Palladium/Copper | C-C |

| Buchwald-Hartwig | Amine, alcohol, thiol | Palladium | C-N, C-O, C-S |

| Stille | Organotin compound | Palladium | C-C |

| Negishi | Organozinc compound | Palladium/Nickel | C-C |

This table summarizes major cross-coupling reactions for which this compound could serve as a substrate, highlighting its potential for constructing diverse molecular frameworks.

Prospective Applications in Material Science

In the field of material science, brominated aromatic compounds are often used as monomers or precursors for the synthesis of functional polymers and materials. The bromine atoms can serve as reactive sites for polymerization reactions or for post-polymerization modification to introduce specific functionalities.

For example, this compound could potentially be used as a monomer in the synthesis of conjugated polymers through reactions like Suzuki or Stille polycondensation. The resulting polymers could possess interesting optical and electronic properties, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the bromine atoms can impart flame-retardant properties to materials. While this is more common with polybrominated compounds, the incorporation of this compound into a polymer backbone could enhance its fire resistance.

The ability to functionalize the bromine positions also opens up possibilities for creating porous organic polymers (POPs) or metal-organic frameworks (MOFs) with tailored pore sizes and surface properties for applications in gas storage, separation, and catalysis.

Environmental Occurrence, Fate, and Degradation Pathways of 2,4 Dibromo 5 Methoxytoluene

Environmental Distribution and Persistence Considerations

Based on the properties of other halogenated aromatic compounds, 2,4-Dibromo-5-methoxytoluene is likely to be a persistent organic pollutant (POP). msdvetmanual.com Such compounds are generally characterized by their resistance to degradation, potential for bioaccumulation in fatty tissues, and capacity for long-range environmental transport. msdvetmanual.com The bromine atoms and the methoxy (B1213986) group contribute to the lipophilicity (fat-solubility) of the molecule, which would favor its partitioning into organic matter in soil and sediment, as well as its accumulation in the tissues of living organisms.

The persistence of a compound is determined by the rates of all degradation processes acting upon it. Given the likely slow rates of both abiotic and biotic degradation for a di-brominated, methoxylated toluene (B28343), it is reasonable to infer that this compound could have a significant environmental persistence. Many brominated flame retardants are known to be persistent and have been detected in various environmental compartments, including air, water, soil, sediment, and biota, far from their original sources. acs.orgnih.gov

Q & A

Q. What PPE and waste disposal protocols are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.